EYA3 Tyrosine Phosphatase Inhibition: 1'-OH BBR is ~6.5-fold Less Potent than the Parent Drug Benzbromarone
In a head-to-head in vitro enzymatic assay measuring the hydrolysis of p-nitrophenyl-phosphate (pNPP) by recombinant EYA3 tyrosine phosphatase, 1'-hydroxybenzbromarone exhibited an IC50 of 52.5 μM (95% CI: 33.9–81.5 μM). This represents a 6.5-fold reduction in inhibitory potency compared to the parent drug benzbromarone (IC50 = 8.1 μM; 95% CI: 7.4–9.3 μM) and a 2.4-fold reduction compared to its sister metabolite 6-hydroxybenzbromarone (IC50 = 21.5 μM; 95% CI: 18.3–25.3 μM) [1]. Among the hydroxylated metabolites, 1'-OH BBR was one of the least effective EYA3 inhibitors tested, with potency comparable to 5-OH-BBR (IC50 = 49.4 μM) and substantially weaker than the non-halogenated analog benzarone (IC50 = 17.5 μM).
| Evidence Dimension | EYA3 tyrosine phosphatase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 52.5 μM (95% CI: 33.9–81.5 μM) |
| Comparator Or Baseline | Benzbromarone IC50 = 8.1 μM (7.4–9.3); 6-Hydroxybenzbromarone IC50 = 21.5 μM (18.3–25.3); 5-Hydroxybenzbromarone IC50 = 49.4 μM (23–105); Benzarone IC50 = 17.5 μM (16.2–18.8) |
| Quantified Difference | 6.5-fold less potent than benzbromarone; 2.4-fold less potent than 6-hydroxybenzbromarone |
| Conditions | Recombinant EYA3 tyrosine phosphatase; pNPP hydrolysis assay; in vitro |
Why This Matters
For anti-angiogenic drug discovery programs targeting EYA3, 1'-OH BBR should be used as a low-potency control metabolite rather than a lead candidate, and its weak EYA3 inhibition (IC50 > 50 μM) means that benzbromarone's anti-angiogenic activity is mediated primarily by the parent drug and 6-OH-BBR, not by this metabolite.
- [1] Pandey RN, Wang TS, Tadjuidje E, McDonald MG, Rettie AE, Hegde RS. Structure-Activity Relationships of Benzbromarone Metabolites and Derivatives as EYA Inhibitory Anti-Angiogenic Agents. PLoS One. 2013 Dec 18;8(12):e84582. Table 1. doi: 10.1371/journal.pone.0084582. PMID: 24367675. View Source
